

# The Custirsen-Clusterin Correlation: A Comparative Guide to Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Custirsen |           |
| Cat. No.:            | B15568833 | Get Quote |

An in-depth analysis of the relationship between clusterin levels and the therapeutic efficacy of **Custirsen** (OGX-011), an antisense oligonucleotide targeting clusterin, reveals a complex interplay that has been explored in numerous preclinical and clinical studies. While initial findings suggested a strong correlation between high clusterin levels and **Custirsen**'s potential to improve outcomes, definitive Phase III trials in metastatic castration-resistant prostate cancer (mCRPC) did not confirm a statistically significant survival benefit in the overall patient population. However, subgroup analyses from these and earlier studies provide compelling evidence that on-treatment reduction of serum clusterin may be a predictive biomarker for a subset of patients.

**Custirsen** is a second-generation antisense oligonucleotide designed to inhibit the production of clusterin, a cytoprotective chaperone protein that is overexpressed in various cancers and is associated with treatment resistance and poor prognosis.[1][2] The rationale for targeting clusterin is to sensitize cancer cells to the cytotoxic effects of chemotherapy and other anticancer agents. This guide provides a comprehensive comparison of **Custirsen**'s performance relative to clusterin levels, supported by experimental data from key clinical trials.

## Quantitative Analysis of Custirsen Efficacy by Clusterin Levels

The following tables summarize the key findings from clinical trials evaluating the correlation between serum clusterin (sCLU) levels and overall survival (OS) in patients treated with **Custirsen** in combination with chemotherapy.



Table 1: Phase II Trial in a Second-Line Setting for Metastatic Castration-Resistant Prostate Cancer (mCRPC)

| Patient Subgroup<br>(by on-treatment<br>sCLU levels)                                                       | Treatment Arm                              | Median Overall<br>Survival (months) | p-value                       |
|------------------------------------------------------------------------------------------------------------|--------------------------------------------|-------------------------------------|-------------------------------|
| Low sCLU                                                                                                   | Custirsen + Mitoxantrone/Predniso ne (MPC) | 15.1                                | <0.05 (compared to high sCLU) |
| High sCLU                                                                                                  | Custirsen + Mitoxantrone/Predniso ne (MPC) | 6.2                                 |                               |
| Low sCLU                                                                                                   | Custirsen + Docetaxel/Prednisone (DPC)     | 17.0                                | <0.05 (compared to high sCLU) |
| High sCLU                                                                                                  | Custirsen + Docetaxel/Prednisone (DPC)     | 12.1                                |                               |
| Data from a randomized Phase II trial in patients with mCRPC progressing after first-line docetaxel.[3][4] |                                            |                                     | _                             |

Table 2: Phase II Trial in Non-Small Cell Lung Cancer (NSCLC)



| Patient Subgroup<br>(by on-treatment<br>sCLU levels) | Treatment Arm                       | Median Overall<br>Survival (months) | p-value |
|------------------------------------------------------|-------------------------------------|-------------------------------------|---------|
| ≤38 µg/ml (median)                                   | Custirsen +<br>Gemcitabine/Platinum | 27.1                                | 0.02    |
| >38 μg/ml (median)                                   | Custirsen +<br>Gemcitabine/Platinum | 16.1                                |         |
| Data from a single-                                  |                                     |                                     | _       |
| arm Phase I/II study in chemotherapy-naive           |                                     |                                     |         |
| advanced NSCLC.[5]                                   |                                     |                                     |         |
| [6]                                                  |                                     |                                     |         |

Table 3: Phase III SYNERGY Trial in First-Line Metastatic Castration-Resistant Prostate Cancer (mCRPC)

| Treatment Arm                                                   | Median Overall<br>Survival (months) | Hazard Ratio (95%<br>CI) | p-value |
|-----------------------------------------------------------------|-------------------------------------|--------------------------|---------|
| Custirsen + Docetaxel/Prednisone                                | 23.4                                | 0.93 (0.79–1.10)         | 0.415   |
| Docetaxel/Prednisone                                            | 22.0                                |                          |         |
| Primary analysis of<br>the intent-to-treat<br>population.[7][8] |                                     |                          |         |

Table 4: Phase III AFFINITY Trial in Second-Line Metastatic Castration-Resistant Prostate Cancer (mCRPC)



| Treatment Arm                                                                                                                                                                                                                       | Median Overall<br>Survival (months) | Hazard Ratio (95%<br>CI) | p-value |
|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------|--------------------------|---------|
| Custirsen + Cabazitaxel/Prednison e                                                                                                                                                                                                 | 14.1                                | 0.95 (0.80–1.12)         | 0.53    |
| Cabazitaxel/Prednison<br>e                                                                                                                                                                                                          | 13.4                                |                          |         |
| Primary analysis of the intent-to-treat population. A meta- analysis of three randomized controlled trials, including SYNERGY and AFFINITY, found no significant improvement in overall survival with the addition of Custirsen.[9] |                                     |                          |         |

## **Experimental Protocols Measurement of Serum Clusterin Levels**

In several of the key clinical trials, including the Phase II study by Saad et al., serum clusterin levels were measured using a solid-phase enzyme-linked immunosorbent assay (ELISA).[7] [10]

Protocol: BioVendor Clusterin ELISA

- Sample Collection and Preparation: Serum samples were collected from patients at baseline and on day 1 of each treatment cycle.[7][10]
- Assay Principle: The assay is a solid-phase sandwich ELISA. A monoclonal antibody specific for human clusterin is pre-coated onto microplate wells.



#### • Procedure:

- Patient serum samples, standards, and controls are pipetted into the wells.
- Clusterin present in the sample binds to the immobilized antibody.
- After washing, a biotin-conjugated polyclonal antibody specific for human clusterin is added.
- Following another wash, streptavidin-HRP is added, which binds to the biotinylated antibody.
- A substrate solution is then added, and the color development is proportional to the amount of bound clusterin.
- The reaction is stopped, and the absorbance is measured at a specific wavelength.
- The concentration of clusterin in the samples is determined by comparing the optical density of the samples to the standard curve.[11]

## Visualizing the Mechanism and Workflow

To better understand the biological rationale and the experimental approach, the following diagrams illustrate the key pathways and processes.



#### Custirsen Mechanism of Action



Click to download full resolution via product page

Caption: Mechanism of **Custirsen** in inhibiting clusterin and promoting apoptosis.



## Clusterin's Anti-Apoptotic Signaling Extracellular Secretory Clusterin (sCLU) Promotes Degradation Stabilizes Cytoplasm Bax-Ku70 Complex Ku70 lκΒ Prevents release NF-кВ-ІкВ Complex Proteasome Вах Release Translocates to Mitochondrion NF-ĸB Mitochondrion Translocates to Initiates Nucleus Apoptosis NF-ĸB Pro-survival Gene **Expression**

Click to download full resolution via product page

Caption: Clusterin's role in inhibiting apoptosis via Bax and activating NF-кВ.



### Clinical Trial Workflow for Custirsen Efficacy Assessment



Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Potential use of custirsen to treat prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. Custirsen (OGX-011): a second-generation antisense inhibitor of clusterin for the treatment of cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction in serum clusterin is a potential therapeutic biomarker in patients with castration-resistant prostate cancer treated with custirsen PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized phase II trial of Custirsen (OGX-011) in combination with docetaxel or mitoxantrone as second-line therapy in patients with metastatic castrate-resistant prostate cancer progressing after first-line docetaxel: CUOG trial P-06c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of clusterin domain involved in NF-kappaB pathway regulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I/II trial of custirsen (OGX-011), an inhibitor of clusterin, in combination with a gemcitabine and platinum regimen in patients with previously untreated advanced non-small cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Custirsen in combination with docetaxel and prednisone for patients with metastatic castration-resistant prostate cancer (SYNERGY trial): a phase 3, multicentre, open-label, randomised trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mcgill.ca [mcgill.ca]
- 11. Reduction in serum clusterin is a potential therapeutic biomarker in patients with castration-resistant prostate cancer treated with custirsen - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Custirsen-Clusterin Correlation: A Comparative Guide to Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568833#correlation-between-clusterin-levels-and-custirsen-efficacy]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com